4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated or nitrated pyrazoloquinoline derivatives.
Scientific Research Applications
4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share structural similarities and have similar biological activities.
Pyrazole Derivatives: Compounds like pyrazolopyrimidines also share structural features and are studied for similar applications.
Uniqueness
4-(4-CHLOROPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to its specific combination of a pyrazole ring fused to a quinoline moiety, along with the presence of a chlorophenyl group
Properties
Molecular Formula |
C23H20ClN3O |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H20ClN3O/c1-14-20-21(15-10-12-16(24)13-11-15)22-18(8-5-9-19(22)28)25-23(20)27(26-14)17-6-3-2-4-7-17/h2-4,6-7,10-13,21,25H,5,8-9H2,1H3 |
InChI Key |
LUVBVUOHDSOPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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